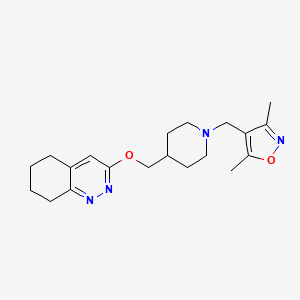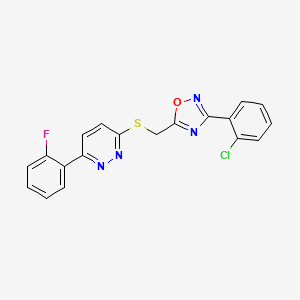
2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)-N-(m-tolyl)acetamide, also known as PTAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Molecular Modeling and Synthesis
A study conducted by Sahar Mahmoud Abou-Seri et al. (2011) involved the molecular modeling study and synthesis of quinazolinone-arylpiperazine derivatives as potential α1-adrenoceptor antagonists. This research highlights the utility of these compounds in exploring new therapeutic agents, demonstrating their hypotensive activity in normotensive cats and α1-blocking activity in rats.
Antimicrobial Activity
Compounds bearing the piperidine and quinazolinone moieties have been assessed for their antimicrobial efficacy. For instance, N. M. Raghavendra et al. (2008) synthesized several quinazolin-4-one derivatives and investigated their antibacterial and antifungal activities, demonstrating the potential of these compounds in addressing microbial resistance.
Antitumor Evaluation
Research by M. Mohamed et al. (2016) on the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds revealed that some derivatives exhibited broad-spectrum antitumor efficacy. This study underscores the potential of quinazolinone derivatives in cancer research and therapy.
Antihypertensive Agents
A study exploring the synthesis of piperidine derivatives with a quinazoline ring system for antihypertensive activity H. Takai et al. (1986) showed that certain compounds produced significant hypotension in spontaneously hypertensive rats. This indicates the relevance of these compounds in developing new antihypertensive medications.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-16-8-7-9-17(14-16)23-20(27)15-28-21-18-10-3-4-11-19(18)24-22(25-21)26-12-5-2-6-13-26/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIOVXKXDNGAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

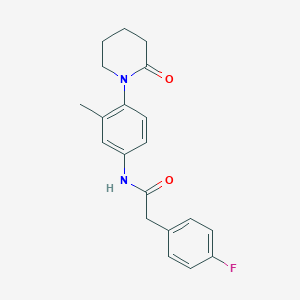
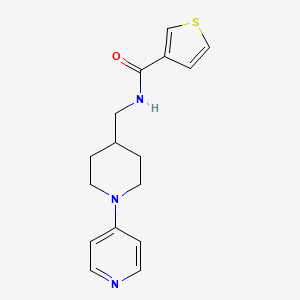
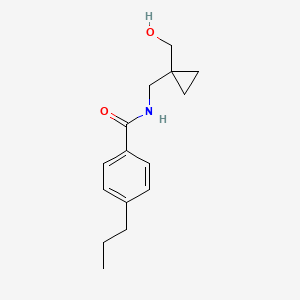

![(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine](/img/structure/B2839071.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)
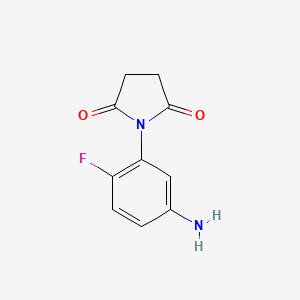

![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)
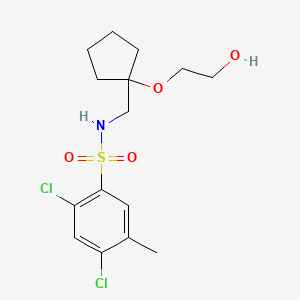
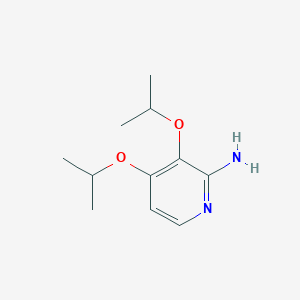
![N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2839082.png)
